REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([Br:9])[CH:5]=[CH:6][C:7]=1I.CCCCCC.C([Li])CCC.FC(F)(F)S(O[Si:27]([CH3:30])([CH3:29])[CH3:28])(=O)=O>C(OCC)C>[Cl:1][C:2]1[CH:3]=[C:4]([Br:9])[CH:5]=[CH:6][C:7]=1[Si:27]([CH3:30])([CH3:29])[CH3:28]
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1I)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
3.77 mL
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)O[Si](C)(C)C)(F)F
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
After the quenching of the reaction by gradually adding water over an ice bath
|
Type
|
EXTRACTION
|
Details
|
the product was then extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The resulting organic phase was then dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product thus obtained
|
Type
|
CUSTOM
|
Details
|
was then purified twice through silica gel column chromatography (silica gel produced by Merck Ltd., Japan; hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1[Si](C)(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |